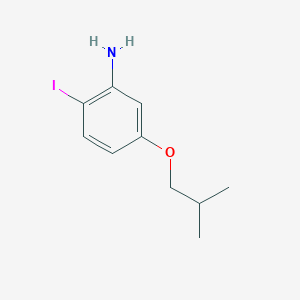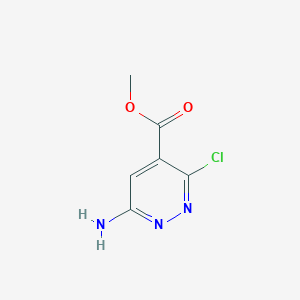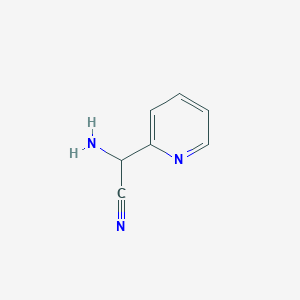
2-Amino-2-(pyridin-2-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of acetonitrile where one of the hydrogen atoms is replaced by a pyridin-2-yl group and another by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(pyridin-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with cyanide and ammonia under controlled conditions. The reaction typically proceeds as follows:
- Pyridine-2-carboxaldehyde is reacted with sodium cyanide in the presence of ammonium chloride.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated and purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(pyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-2-yl)acetonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(pyridin-3-yl)acetonitrile: Similar structure but with the amino group at the 3-position of the pyridine ring.
2-(Pyridin-2-yl)acetonitrile: Lacks the amino group.
Phenyl(2-pyridinyl)acetonitrile: Contains a phenyl group instead of an amino group.
Uniqueness
2-Amino-2-(pyridin-2-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group attached to the pyridine ringThe compound’s ability to participate in multiple types of reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-amino-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C7H7N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,9H2 |
InChI Key |
SVBNETJZZSRWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


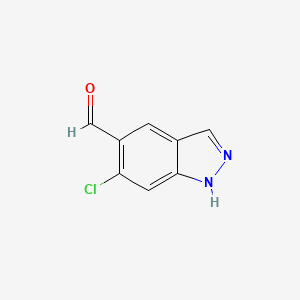

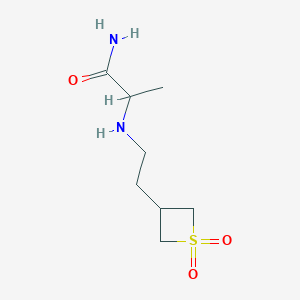
![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)

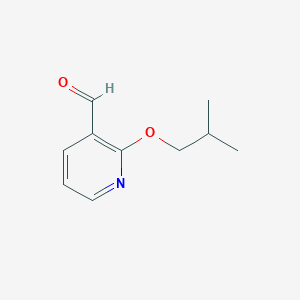
![Ethyl furo[3,2-c]pyridine-2-carboxylate](/img/structure/B13011587.png)
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)
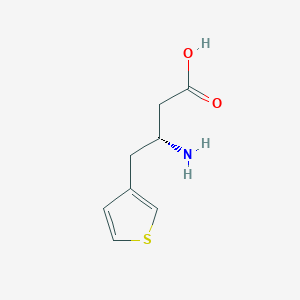
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
